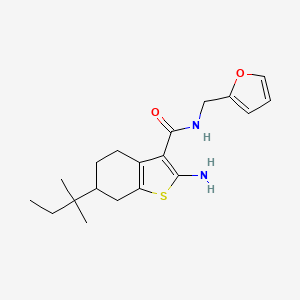

2-amino-6-(1,1-dimethylpropyl)-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2S/c1-4-19(2,3)12-7-8-14-15(10-12)24-17(20)16(14)18(22)21-11-13-6-5-9-23-13/h5-6,9,12H,4,7-8,10-11,20H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGHWOHVQMGWHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-6-(1,1-dimethylpropyl)-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound with significant potential in pharmacology due to its unique structural features and biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H26N2O2S

- Molecular Weight : 346.5 g/mol

- CAS Number : 590358-26-2

- MDL Number : MFCD03946151

The biological activity of this compound primarily stems from its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to reduced proliferation of certain cancer cell lines.

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing neurochemical pathways that could be beneficial for treating neurological disorders.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound:

- Cytotoxicity Studies : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines including MDA-MB-231 (a breast cancer cell line). The IC50 values indicate effective inhibition at low concentrations.

| Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| MDA-MB-231 | 27.6 | 57.0 |

| A549 (Lung Cancer) | 32.4 | 52.0 |

| HeLa (Cervical) | 29.3 | 55.0 |

Neuroprotective Effects

Research has also pointed towards potential neuroprotective effects:

- Neuroprotection in Animal Models : Animal studies suggest that the compound may protect against neurodegenerative changes by modulating oxidative stress pathways.

Case Study 1: Breast Cancer Treatment

A study investigated the effects of the compound on MDA-MB-231 cells. The results showed that at a concentration of 50 μM, the compound resulted in a significant reduction in cell viability compared to control groups. The proposed mechanism involved apoptosis induction via mitochondrial pathways.

Case Study 2: Neuroprotection in Rodent Models

In a rodent model of induced neurotoxicity, administration of the compound resulted in improved cognitive function and reduced neuronal loss. This study suggests that the compound may have therapeutic implications for conditions such as Alzheimer's disease.

Chemical Reactions Analysis

Core Benzothiophene Reactivity

Amino Group Transformations

The 2-amino group is a prime site for derivatization:

Carboxamide Reactivity

The 3-carboxamide group can undergo hydrolysis or serve as a hydrogen-bonding motif:

| Reaction Type | Conditions/Reagents | Outcome |

|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | Conversion to 3-carboxylic acid . |

| Basic Hydrolysis | NaOH (aq.), heat | Formation of carboxylate salt . |

N-(2-Furylmethyl) Modifications

The furylmethyl substituent introduces heterocyclic reactivity:

Steric Effects of 1,1-Dimethylpropyl Group

The bulky tert-pentyl group at C-6 influences reaction outcomes:

| Impact | Example |

|---|---|

| Reduced Reactivity | Hinders nucleophilic attack at C-6 due to steric shielding . |

| Directing Effects | Electron-donating alkyl group may activate adjacent positions for substitution . |

Stability Considerations

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is structurally analogous to ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 139950-90-6, ). Below is a detailed comparison:

Inferred Property Analysis

Hydrogen Bonding and Crystal Packing: The carboxamide group in the target compound can act as both a donor (N-H) and acceptor (C=O), facilitating stronger hydrogen-bonded networks compared to the ester analog. This aligns with Etter’s graph-set analysis, where amides often form robust supramolecular architectures . The ethyl ester analog lacks H-bond donors, reducing its capacity for directional intermolecular interactions.

The furylmethyl substituent in the target compound may introduce moderate polarity via its oxygen heteroatom, offsetting some lipophilicity.

Synthetic Utility: The ethyl ester analog (CAS 139950-90-6) could serve as a precursor for synthesizing the target compound via aminolysis or coupling reactions.

Limitations in Available Data

No direct experimental data (e.g., solubility, melting points, or biological activity) for the target compound are provided in the evidence. Comparisons are inferred from structural analogs and general principles of organic chemistry .

Q & A

Basic Research Questions

Q. What are the critical synthetic routes for preparing 2-amino-6-(1,1-dimethylpropyl)-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of benzothiophene precursors, functionalization of the amino group, and coupling with the furylmethyl substituent. Key steps include:

- Cyclocondensation : Using substituted cyclohexanones with sulfur sources under acidic conditions to form the tetrahydrobenzothiophene core .

- Amide Coupling : Reaction of the benzothiophene-3-carboxylic acid derivative with 2-furylmethylamine using coupling agents like EDCI/HOBt .

- Optimization : Control reaction temperature (e.g., 0–5°C for sensitive intermediates) and use inert atmospheres (N₂/Ar) to prevent oxidation of the thiophene ring .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- NMR : ¹H and ¹³C NMR to confirm regiochemistry of the tetrahydrobenzothiophene core and substituents (e.g., dimethylpropyl group at position 6) .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for distinguishing positional isomers .

- HPLC-PDA : For purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the furylmethyl group (e.g., replace with other heterocycles like thiophene or pyridine) and the dimethylpropyl substituent to assess steric/electronic effects .

- Assay Selection : Use enzyme inhibition assays (e.g., kinase or protease targets) or cellular models (e.g., anti-inflammatory activity in RAW 264.7 macrophages) to quantify potency .

- Data Analysis : Apply multivariate statistical methods (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity .

Q. What computational strategies are suitable for predicting the binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or kinases). Validate with MD simulations (NAMD/GROMACS) to assess stability .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with the carboxamide group) using tools like PharmaGist .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities .

Q. How can contradictory data in synthesis yields or biological activity be resolved?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading) affecting yield .

- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variations in enzyme assays) by normalizing to reference compounds and controlling for assay conditions (pH, temperature) .

Experimental Design and Optimization

Q. What strategies are recommended for scaling up the synthesis while maintaining reproducibility?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Purification : Use flash chromatography with gradients optimized for polar impurities or recrystallization in ethanol/water mixtures .

Data Reporting and Validation

Q. How should researchers address potential impurities or degradation products in stability studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.